N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a benzylamino group, and a trichloroethyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 1-(benzylamino)-2,2,2-trichloroethanol under specific reaction conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced benzylamino compounds .
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2OS/c15-14(16,17)13(18-9-10-5-2-1-3-6-10)19-12(20)11-7-4-8-21-11/h1-8,13,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKTZXEPWWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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